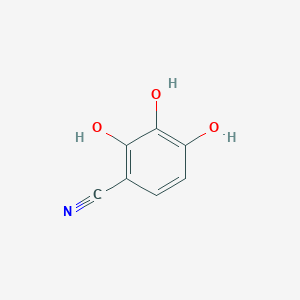

2,3,4-Trihydroxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trihydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXIMVVEQNCDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548292 | |

| Record name | 2,3,4-Trihydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15258-56-7 | |

| Record name | 2,3,4-Trihydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15258-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trihydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4 Trihydroxybenzonitrile

Established Synthetic Routes to 2,3,4-Trihydroxybenzonitrile

Traditional methods for synthesizing this compound often involve multi-step processes, starting from readily available precursors.

Hydrolysis-Based Synthetic Approaches for Related Compounds

Hydrolysis is a fundamental reaction in the synthesis of various phenolic and nitrile compounds. For instance, 3-cyanophenol, a related compound, can be synthesized through the dehydration of 3-hydroxybenzamide. ontosight.ai The hydrolysis of the nitrile group in cyanophenols can also be a key step. For example, 2,3,4,5-tetrahydroxybenzamide can be prepared by the careful hydrolysis of the corresponding nitrile in concentrated hydrochloric acid at 60°C. google.com This amide can then potentially be dehydrated to form the nitrile. The hydrolysis of cyanophenols can also be studied at a bimetallic Re₂(III, III) core, indicating the role of metal complexes in facilitating this transformation. ornl.gov Furthermore, studies on the hydrolysis of bis(4-cyanophenyl) phenyl phosphate (B84403) show that under certain pH conditions, only 4-cyanophenol is eliminated, highlighting the selectivity of hydrolysis reactions. scienceopen.comnih.gov

A known method for the preparation of this compound involves the dehydration of 2,3,4-trihydroxybenzamide (B8443314). In a specific procedure, 18.5 grams of 2,3,4-trihydroxybenzamide were refluxed with 20 ml of phosphorus oxychloride and 100 ml of ethyl acetate (B1210297) for 2.5 hours. google.com After workup, which included removal of volatile components, pouring the residue into an ice-water mixture, heating, and filtration, the resulting this compound monohydrate was recrystallized from a methanol-benzene solvent mixture, yielding a product with a melting point of 172°C and a yield of 57%. google.com

Williamson Etherification in the Synthesis of this compound Derivatives

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, and it plays a crucial role in the synthesis of derivatives of this compound. masterorganicchemistry.com This SN2 reaction involves an alkoxide reacting with a primary alkyl halide. masterorganicchemistry.com This method is particularly useful for attaching various side chains to the hydroxyl groups of the benzonitrile (B105546) core, leading to a diverse range of derivatives with potentially interesting properties, such as liquid crystals. researchgate.nettandfonline.com

For example, new liquid crystalline trimers have been synthesized by coupling this compound with (E)-4-((4-((n-bromoalkyl)oxy)phenyl)diazenyl)benzonitrile. researchgate.netnih.gov This reaction is carried out under basic conditions, which facilitates the formation of the ether linkage. Similarly, fluoro- and hydrogen-substituted trimers have been synthesized via the etherification of 4-fluoro-4'-(n-bromoalkane-1-yloxy)biphenyl or 4-(n-bromoalkane-1-yloxy)biphenyl with this compound. tandfonline.com The synthesis of benzonitrile derivatives like 4-(allyloxy)-3,5-diisopropylbenzonitrile also utilizes the Williamson ether synthesis to introduce the allyloxy group. ontosight.ai

| Reactant 1 | Reactant 2 | Product Class | Reference |

| This compound | (E)-4-((4-((n-bromoalkyl)oxy)phenyl)diazenyl)benzonitrile | Liquid Crystalline Trimers | researchgate.netnih.gov |

| This compound | 4-Fluoro-4'-(n-bromoalkane-1-yloxy)biphenyl | Fluoro-substituted Liquid Crystalline Trimers | tandfonline.com |

| This compound | 4-(n-Bromoalkane-1-yloxy)biphenyl | Hydrogen-substituted Liquid Crystalline Trimers | tandfonline.com |

| 3-Hydroxybenzaldehyde | 4-Cyanophenol | 4-(3-Formylphenoxy)benzonitrile |

Novel and Green Synthetic Approaches for this compound and its Analogues

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in chemistry.

Multi-Component Reactions in Benzonitrile Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification processes. tcichemicals.comorganic-chemistry.orgfrontiersin.org While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs are applicable to the synthesis of various benzonitrile derivatives. For instance, the Gröbcke-Blackburn-Bienaymé reaction is a three-component MCR used to synthesize fused nitrogen-containing aromatic compounds. tcichemicals.com The Biginelli and Hantzsch reactions are other classic examples of MCRs that produce complex heterocyclic structures. tcichemicals.comorganic-chemistry.org The development of novel MCRs could provide a more direct and atom-economical route to functionalized benzonitrile derivatives. researchgate.netthieme-connect.com

Sustainable Synthesis Strategies for Phenolic Compounds

Green chemistry principles are increasingly being applied to the synthesis of phenolic compounds to reduce the environmental impact of chemical processes. unav.edu This includes the use of renewable resources and environmentally benign catalysts. Plant-derived phenolic acids, for example, have been utilized for the green synthesis of metallic nanoparticles, where the phenolic compounds act as both reducing and stabilizing agents. nih.govmdpi.com The use of polyphenolic compounds from plant extracts, such as from Eichhornia crassipes or Phoenix dactylifera L., for the synthesis of nanoparticles highlights the potential of biorenewable materials in chemical synthesis. researchgate.netrsc.org These approaches, while not directly producing this compound, demonstrate the trend towards more sustainable practices in the synthesis of phenolic compounds, which could inspire greener routes to this target molecule.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and energy consumption. scielo.br This can involve systematically varying parameters such as solvent, temperature, catalyst, and reactant concentrations. researchgate.net For instance, in the synthesis of dihydrobenzofuran neolignans, it was found that acetonitrile (B52724) was a "greener" and effective solvent, and the reaction time could be significantly reduced from 20 to 4 hours without compromising the yield. scielo.br

Recent advancements have seen the use of machine learning and high-throughput experimentation to accelerate the optimization of reaction conditions. beilstein-journals.orgnih.gov These methods can efficiently explore a vast parameter space to identify the optimal set of conditions for a given reaction. nsf.gov For example, Bayesian optimization has been successfully used to rapidly determine suitable reagents and conditions for various chemical transformations. nih.gov While specific optimization studies for the synthesis of this compound are not extensively documented in the provided results, the application of these modern optimization techniques could significantly improve the efficiency and scalability of its synthesis.

| Parameter | Optimized Condition | Impact | Reference |

| Solvent | Acetonitrile | Greener alternative, good balance of conversion and selectivity | scielo.br |

| Reaction Time | 4 hours (reduced from 20) | Maintained conversion and selectivity, increased efficiency | scielo.br |

| Oxidant | Silver(I) oxide (0.5 equiv.) | Most efficient for oxidative coupling | scielo.br |

Advanced Spectroscopic and Structural Characterization of 2,3,4 Trihydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 2,3,4-Trihydroxybenzonitrile, the aromatic region of the spectrum is of particular interest. The benzene (B151609) ring has two protons, H-5 and H-6, which are in different chemical environments. Their signals are expected to appear as doublets due to coupling with each other. The hydroxyl protons (OH) will typically appear as broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 6.5 - 7.0 | Doublet (d) | ~8.0 - 9.0 |

| H-6 | 7.0 - 7.5 | Doublet (d) | ~8.0 - 9.0 |

| 2-OH | Variable (broad) | Singlet (s) | - |

| 3-OH | Variable (broad) | Singlet (s) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbons attached to the hydroxyl groups (C-2, C-3, C-4) will be shifted downfield due to the deshielding effect of the oxygen atoms. The carbon atom attached to the nitrile group (C-1) will also have a distinct chemical shift. Aromatic carbons generally appear in the range of 100-160 ppm. libretexts.orgbhu.ac.inudel.edu

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~100 - 110 |

| C2 | ~140 - 150 |

| C3 | ~145 - 155 |

| C4 | ~150 - 160 |

| C5 | ~110 - 120 |

| C6 | ~115 - 125 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular formula C₇H₅NO₃), the molecular weight is approximately 151.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 151.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules. For this compound, potential fragmentation could involve the loss of CO (28 Da) or HCN (27 Da). The presence of hydroxyl groups may lead to the loss of water (18 Da). nmrdb.orgprospre.canih.gov

Expected Major Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment |

|---|---|

| 151 | [M]⁺ (Molecular Ion) |

| 123 | [M - CO]⁺ |

| 124 | [M - HCN]⁺ |

| 134 | [M - OH]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy are used to identify functional groups and analyze electronic transitions within a molecule, respectively.

Vibrational Spectroscopy (IR) for Chemical Bond Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), nitrile (C≡N), and aromatic (C=C) functional groups.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching, broad (H-bonded) | 3200 - 3600 |

| C≡N (nitrile) | Stretching | 2220 - 2260 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

| C-O (hydroxyl) | Stretching | 1000 - 1260 |

The broadness of the O-H stretching band is due to hydrogen bonding between the hydroxyl groups. The sharp, medium-intensity band for the C≡N stretch is a key diagnostic feature.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with chromophores, which are parts of a molecule that absorb light. The benzene ring in this compound acts as a chromophore. The presence of hydroxyl and nitrile substituents on the benzene ring will influence the wavelength of maximum absorption (λmax). Generally, substituted benzenes exhibit absorption bands in the UV region. The electronic transitions are typically π → π* transitions within the aromatic ring. The presence of multiple hydroxyl groups, which are auxochromes, is expected to cause a bathochromic shift (shift to longer wavelength) compared to unsubstituted benzene. researchgate.netmzcloud.org

Predicted UV-Vis Absorption Data for this compound:

| Solvent | Predicted λmax (nm) |

|---|

The exact position of λmax can be influenced by the solvent used for the analysis.

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structure Determination

X-ray Diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. iitk.ac.inmuni.cz When a beam of X-rays strikes a crystalline material, the atoms scatter the X-rays in a predictable pattern based on their arrangement. iastate.edu This diffraction pattern provides a fingerprint of the crystal's internal structure, allowing for the determination of lattice parameters, crystal system, and the positions of atoms within the unit cell. iitk.ac.iniastate.edu

In the context of this compound, XRD is employed to understand its solid-state packing and the supramolecular structures that can form, often driven by hydrogen bonding involving its three hydroxyl groups. chimia.chd-nb.infomdpi.com For its derivatives, especially those designed to be liquid crystals, XRD elucidates the nature of the ordered yet fluid phases. researchgate.net

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) in Liquid Crystalline Systems

Liquid crystals possess a degree of order between that of a crystalline solid and an isotropic liquid. To characterize these mesophases, a combination of Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) is particularly powerful. dectris.comnih.gov

WAXS probes structures on a smaller, atomic length scale (sub-nanometer), providing information about the short-range order, such as the average distance between molecules. wikipedia.orgdiamond.ac.uk It is analogous to powder diffraction and is used to characterize the degree of crystallinity. diamond.ac.ukndhu.edu.tw

SAXS investigates larger-scale structures, typically in the range of 2-20 nm, revealing information about the long-range order, such as the arrangement of molecules into layers (in smectic phases) or the periodicity of columnar structures. mst.or.jpuu.nl

In studies of liquid crystalline trimers synthesized from a this compound core, SAXS and WAXS measurements are essential. tandfonline.comresearchgate.net For instance, research on trimers where three 4-cyanobiphenyl (B145940) units are attached to the central benzonitrile (B105546) core via flexible spacers has utilized these techniques. researchgate.nettandfonline.com The WAXS results for these materials typically show a diffuse halo at a wide angle, which is characteristic of the liquid-like lateral spacing between the molecules in a nematic phase. The SAXS patterns, meanwhile, can reveal the formation of intercalated structures where the arms of adjacent molecules overlap. tandfonline.comresearchgate.net These combined measurements confirm the presence of nematic phases and provide insight into the specific molecular arrangement, such as the formation of intercalated trimers. researchgate.net

Thermal Analysis Techniques for Phase Behavior Characterization

Thermal analysis techniques are critical for identifying the temperatures at which transitions between different phases (e.g., crystalline to nematic, nematic to isotropic liquid) occur and for quantifying the energy changes associated with these transitions.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Enthalpies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgtorontech.com This method is used to detect and quantify the energy absorbed (endothermic process) or released (exothermic process) during a thermal event. wikipedia.org It is highly sensitive to phase transitions, such as melting, crystallization, and glass transitions. wikipedia.orgtheopenscholar.com

For liquid crystalline derivatives of this compound, DSC is used to determine the transition temperatures and the associated enthalpy changes (ΔH). researchgate.netresearchgate.net In studies of trimeric liquid crystals based on this core, DSC scans reveal the temperatures for melting (crystal to mesophase or isotropic liquid) and clearing (mesophase to isotropic liquid). researchgate.netnih.gov For example, in a series of trimers with varying aliphatic spacer lengths connecting a this compound core to 4-cyanobiphenyl units, all synthesized materials were found to exhibit nematic phases over wide temperature ranges. researchgate.net The thermal behavior of these trimers was systematically characterized using DSC. researchgate.netresearchgate.netnih.gov

Below is an interactive data table summarizing the phase transition temperatures for a series of fluoro- and hydrogen-substituted liquid crystal trimers based on this compound, as determined by DSC. researchgate.net

| Compound | Spacer Length (n) | Heating Cycle Transition (°C) | Cooling Cycle Transition (°C) |

| F-T8 | 8 | Cr 75 N 85 I | I 82 N 35 Cr |

| F-T9 | 9 | Cr 72 N 78 I | I 76 N 30 Cr |

| F-T10 | 10 | Cr 65 N 75 I | I 73 N 28 Cr |

| H-T8 | 8 | Cr 58 N 65 I | I 62 N 40 Cr |

| H-T9 | 9 | Cr 55 N 60 I | I 58 N 35 Cr |

| H-T10 | 10 | Cr 52 N 58 I | I 56 N 32 Cr |

| Cr = Crystalline, N = Nematic, I = Isotropic. Data derived from graphical representations in scientific literature. researchgate.net |

Polarizing Optical Microscopy (POM) for Mesophase Observation

Polarizing Optical Microscopy (POM) is an essential tool for identifying liquid crystal phases. figshare.commicroscopyu.com Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of light into two rays that travel at different velocities. microscopyu.com When viewed between crossed polarizers, this property causes the liquid crystal to appear bright against a dark background, and different phases exhibit characteristic optical textures. cumhuriyet.edu.tr

The identification of mesophases in this compound-based liquid crystals is routinely confirmed using POM. researchgate.netresearchgate.net As the sample is heated or cooled, the transitions between phases are observed as distinct changes in texture. For example, the nematic phase in these materials is often identified by its characteristic Schlieren texture, which features dark brushes corresponding to points of singularity in the molecular alignment. researchgate.net The transition from the isotropic liquid (which appears dark) to the nematic phase upon cooling is marked by the appearance of these birefringent textures. researchgate.netresearchgate.net Vivid iridescent colors can also be observed in the nematic phase under certain conditions. researchgate.net

Mechanistic Studies of Reactions Involving 2,3,4 Trihydroxybenzonitrile

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis and derivatization of 2,3,4-Trihydroxybenzonitrile often involve multi-step sequences. Elucidating the pathways of these reactions is key to controlling product formation and yield.

One of the primary derivatization routes for this compound is etherification , particularly in the synthesis of liquid crystalline materials. researchgate.netresearchgate.net In these syntheses, the hydroxyl groups of this compound react with various alkyl halides to form ether linkages. A common pathway for this transformation is the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution mechanism, typically under basic conditions. The base deprotonates the phenolic hydroxyl groups, forming more nucleophilic phenoxide ions, which then attack the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether bond. researchgate.netresearchgate.net

For instance, the synthesis of 2,3,4-tris-[ω-(4-fluorobiphenyl-4'-yloxy)alk-1-yloxy]benzonitrile and its hydrogen-substituted analogues involves the etherification of this compound with 4-fluoro-4'-(n-bromoalkane-1-yloxy)biphenyl or 4-(n-bromoalkane-1-yloxy)biphenyl in the presence of a base. researchgate.net The reaction pathway involves the sequential or simultaneous etherification of the three hydroxyl groups.

Another reaction pathway involving a related compound is photodegradation. Studies on the photodegradation of the herbicide bromoxynil (B128292) have shown that under UV irradiation, it can lead to the formation of hydroxylated derivatives. erudit.org A proposed mechanism involves the heterolytic cleavage of the C-Br bond, facilitated by water, leading to the substitution of bromine atoms with hydroxyl groups. erudit.orgconicet.gov.ar This suggests that similar photochemically induced reaction pathways could be relevant for transformations involving the aromatic ring of this compound.

Table 1: Examples of Reaction Pathways for this compound Derivatization

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reaction Pathway |

|---|---|---|---|---|

| Etherification | This compound, Alkyl halide | Base (e.g., K2CO3), Solvent (e.g., DMF) | Tri-ether derivative | Williamson ether synthesis (SN2) |

Identification and Characterization of Reaction Intermediates and Transition States

A reaction intermediate is a relatively stable molecule that is formed and consumed during a multi-step reaction, existing in a potential energy minimum between two transition states. wikipedia.orglibretexts.org A transition state, on the other hand, is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier for a single reaction step and cannot be isolated. organicchemistrytutor.comyoutube.com

In the Williamson ether synthesis of this compound derivatives, the key intermediates are the phenoxide ions formed after the deprotonation of the hydroxyl groups by the base. These intermediates are more reactive nucleophiles than the starting triol. The reaction proceeds through a transition state where the new C-O bond is partially formed, and the C-halide bond is partially broken.

Table 2: Intermediates and Transition States in the Etherification of this compound

| Reaction Step | Intermediate | Characterization of Intermediate | Transition State |

|---|---|---|---|

| Deprotonation | 2,3,4-Trihydroxyphenoxide ion(s) | Anionic species, highly nucleophilic | N/A (acid-base reaction) |

In the context of photodegradation reactions similar to those studied for bromoxynil, potential intermediates could include radical cations or other excited-state species formed upon absorption of UV light. conicet.gov.ar The characterization of such transient species often requires specialized techniques like flash photolysis or time-resolved spectroscopy.

The identification of reaction intermediates can sometimes be achieved through spectroscopic methods like NMR if the intermediate is sufficiently long-lived. nih.gov For highly unstable intermediates and transition states, computational methods such as Density Functional Theory (DFT) are often employed to model their structures and energies. nih.gov

Analysis of Catalytic and Non-Catalytic Reaction Mechanisms

Reaction mechanisms can be broadly classified as catalytic or non-catalytic. Catalysis involves the use of a substance (a catalyst) that increases the rate of a reaction without being consumed in the process.

The etherification of this compound is a classic example of a base-catalyzed reaction. researchgate.net While the base is technically a reagent that is consumed in the deprotonation step, it is regenerated if a catalytic amount is used in conjunction with a stoichiometric base or if the reaction conditions allow for its turnover. The base, such as potassium carbonate, facilitates the formation of the highly reactive phenoxide intermediates, thereby lowering the activation energy for the nucleophilic substitution step. wou.edu This is a form of acid-base catalysis.

Non-catalytic mechanisms are observed in reactions that proceed without the aid of a catalyst, often initiated by energy input such as heat or light. The photodegradation of halogenated benzonitriles is an example of a non-catalytic process initiated by UV light. erudit.orgconicet.gov.ar The energy from the photons is sufficient to induce electronic transitions in the molecule, leading to bond cleavage and subsequent reactions. The proposed mechanism for bromoxynil degradation involves a direct photolysis pathway where the molecule absorbs light and undergoes transformation without the need for a sensitizer (B1316253) or catalyst. conicet.gov.ar

Table 3: Comparison of Catalytic and Non-Catalytic Mechanisms

| Mechanism Type | Example Reaction | Initiator/Catalyst | Key Mechanistic Feature |

|---|---|---|---|

| Catalytic | Etherification of this compound | Base (e.g., K2CO3) | Formation of a more reactive intermediate (phenoxide) |

Further mechanistic studies, potentially employing advanced techniques like time-resolved spectroscopy and computational modeling, could provide a more detailed understanding of the catalytic cycles and reaction dynamics involving this compound. byu.edu

Computational Chemistry and Theoretical Investigations of 2,3,4 Trihydroxybenzonitrile

Electronic Structure Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations serve as the primary tools for predicting molecular geometries, vibrational frequencies, and electronic properties.

Prediction of Molecular Geometries and Vibrational Frequencies

Theoretical calculations can accurately predict the three-dimensional arrangement of atoms in 2,3,4-trihydroxybenzonitrile. By finding the lowest energy conformation on the potential energy surface, the equilibrium geometry, including bond lengths, bond angles, and dihedral angles, can be determined. These calculations are typically performed in the gas phase and can be extended to include solvent effects.

For instance, a DFT calculation using a common functional like B3LYP with a basis set such as 6-311++G(d,p) would provide a detailed geometric profile. The results would likely show a planar benzene (B151609) ring, with the hydroxyl and nitrile groups exhibiting specific orientations due to steric and electronic interactions, such as intramolecular hydrogen bonding between adjacent hydroxyl groups.

Vibrational frequency calculations are typically performed after geometry optimization. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion, such as the C≡N stretching of the nitrile group, O-H stretching of the hydroxyl groups, and various C-C stretching and bending modes within the aromatic ring. These predicted frequencies can be compared with experimental IR spectra for validation.

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative) (Note: This table is illustrative, based on typical values for similar functional groups, as specific literature data is unavailable.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H Stretching (H-bonded) | 3200 - 3500 |

| O-H Stretching (Free) | 3500 - 3700 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C≡N Stretching | 2220 - 2260 |

| Aromatic C=C Stretching | 1450 - 1600 |

| C-O Stretching | 1000 - 1260 |

| O-H Bending | 1330 - 1440 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups, reflecting their electron-donating nature. The LUMO is likely to be distributed over the nitrile group and the benzene ring, which act as electron-accepting regions. A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations are also fundamental for predicting the electronic absorption spectra (UV-Vis), as the primary electronic transitions often occur from the HOMO to the LUMO.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT and ab initio methods are excellent for single-molecule properties, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time. MD simulations can reveal the conformational flexibility of this compound, particularly the rotation of the hydroxyl groups, and how these conformations are influenced by the surrounding environment (e.g., solvent or other molecules).

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, one can investigate how they interact with each other through hydrogen bonding (between hydroxyl groups or between a hydroxyl group and a nitrile nitrogen) and π-π stacking of the aromatic rings. These insights are particularly relevant for understanding its solid-state packing and its behavior in condensed phases or as part of larger supramolecular structures.

Quantitative Structure-Property Relationships (QSPR) Modeling for Benzonitrile (B105546) Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties or activities of new compounds based on their molecular descriptors. While no specific QSPR models for this compound were found, numerous studies on other benzonitrile derivatives exist. nih.govasianpubs.orgjournalajacr.com

These studies typically involve calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for a series of related benzonitrile compounds and then correlating them with an experimentally measured property, such as toxicity or inhibitory activity. qsardb.orgnih.gov For instance, a QSAR study on benzonitrile derivatives as farnesyltransferase inhibitors used comparative molecular field analysis (CoMFA) to model steric and electrostatic interactions. nih.gov Another study on 2-amino-6-arylsulfonylbenzonitrile derivatives as HIV-1 reverse transcriptase inhibitors successfully used topological indices and other molecular descriptors to develop predictive models. asianpubs.orgjournalajacr.com

A future QSPR model for a series including this compound could use descriptors such as the HOMO-LUMO gap, dipole moment, and solvent accessible surface area to predict properties like solubility, melting point, or its performance in materials science applications.

Theoretical Insights into Spectroscopic Signatures

Computational methods can provide theoretical predictions of various spectroscopic signatures, which are invaluable for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts that, when compared to experimental spectra, aid in signal assignment and structural confirmation. researchgate.net

IR Spectroscopy: As mentioned in section 5.1.1, the calculated vibrational frequencies and their intensities provide a theoretical IR spectrum. This can be used to assign experimental absorption bands to specific molecular vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths. These results can be used to generate a theoretical UV-Vis absorption spectrum, helping to assign experimental absorption bands to specific electronic transitions (e.g., π → π* or n → π* transitions). researchgate.net For this compound, transitions involving the aromatic system and the nitrile and hydroxyl chromophores would be of primary interest.

Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can help understand fragmentation pathways by calculating the energies of potential fragment ions. Experimental mass spectrometry data is available for this compound. researchgate.net

By combining these theoretical approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, guiding its synthesis and application in various scientific fields.

Organic Synthesis and Derivatization of 2,3,4 Trihydroxybenzonitrile Analogues

Synthesis of Polyhydroxybenzonitrile Derivatives

The derivatization of 2,3,4-trihydroxybenzonitrile is a key step in the synthesis of more complex molecules. A primary method involves its use as a central core, which can be connected to various functional units. For instance, liquid crystalline trimers have been synthesized by linking a this compound core to three 4-cyanobiphenyl (B145940) units. researchgate.net This is typically achieved through ether linkages using aliphatic spacers of varying lengths. researchgate.net

Another synthetic route involves the Hantzsch reaction, where polyhydroquinoline derivatives can be synthesized in excellent yields. This unsymmetrical reaction can involve components like 3,5-dibromo-4-hydroxybenzaldehyde, dimedone, ammonium (B1175870) acetate (B1210297), and ethyl acetoacetate (B1235776) in an ethanol (B145695) solvent. nih.gov While not directly starting from this compound, this demonstrates a method for creating related polyhydroxy aromatic structures. nih.gov Furthermore, the Knoevenagel condensation, a microwave-assisted method, can be used to produce benzylidenemalononitrile (B1330407) derivatives from aromatic aldehydes and malononitrile, showcasing another pathway for derivatizing benzonitrile-related structures. nih.gov

Functionalization Strategies: Etherification and Amidation

Etherification: A predominant functionalization strategy for this compound is etherification. This reaction is extensively used to attach mesogenic (liquid crystal-forming) units to the central benzonitrile (B105546) core. The synthesis of novel liquid crystalline trimers is a prime example, where this compound is reacted with ω-bromoalkoxy derivatives of mesogenic groups, such as 4-cyanobiphenyl or 4-fluorobiphenyl. tandfonline.comtandfonline.comresearchgate.net The reaction is typically carried out under basic conditions, for example, using potassium carbonate in a suitable solvent like acetone, to deprotonate the phenolic hydroxyl groups, which then act as nucleophiles to displace the bromide ion from the spacer chain. beilstein-journals.org This Williamson ether synthesis approach allows for the systematic variation of the length of the aliphatic spacers connecting the core to the peripheral units. researchgate.nettandfonline.com

Amidation: Amidation represents another powerful strategy for derivatizing benzonitrile analogues, creating C-N bonds that are fundamental to many biologically active molecules and materials. While direct amidation on the this compound core is less commonly reported in the context of liquid crystals, general C-H amidation techniques offer potential pathways. Modern methods have emerged for the construction of amide functions through C-H activation. mdpi.com

Key strategies for amidation that could be applied to benzonitrile derivatives include:

Use of Dioxazolones: Thermally stable dioxazolones can serve as acylnitrene precursors under mild conditions (room temperature or 40 °C) without the need for external oxidants. mdpi.com This makes them highly effective for C(sp²)–H amidation reactions. mdpi.com

Ritter-Type Reactions: The Ritter-type iodo(III)amidation of alkynes, mediated by a trivalent iodine electrophile, allows for the stereoselective synthesis of multisubstituted enamides. chemrxiv.org This involves the reaction of an alkyne with a nitrile (such as acetonitrile) and water under optimized conditions. chemrxiv.org

Carbodiimide (B86325) Coupling: A common method for forming amide bonds involves the activation of carboxylic acids using a carbodiimide reagent, which generates a highly electrophilic O-acylisourea intermediate. This can then react with an amine. To enhance the stability of the intermediate and promote the reaction, N-hydroxysuccinimide is often added as a coupling reagent. researchgate.net

These strategies open up possibilities for incorporating amide functionalities into benzonitrile-based structures, expanding their chemical diversity and potential applications.

Development of Liquid Crystalline Trimers and Other Architectures Based on this compound

The asymmetric structure of this compound makes it an excellent platform for designing non-conventional, bent-core, and star-shaped liquid crystals. These molecules, often called trimers, consist of the central benzonitrile core linked to three rod-like mesogenic units via flexible spacers. researchgate.nettandfonline.com

Bent-core, or "banana-shaped," molecules are known to form unique liquid crystal phases. The design of these molecules is guided by several principles that influence their self-assembly and mesomorphic behavior:

Molecular Shape: The bent geometry is fundamental. In the case of this compound derivatives, the 1,2,3-substitution pattern of the linkers on the central phenyl ring imparts a bent or "V-shaped" architecture to the resulting trimer. beilstein-journals.org

Linking Groups: The type and direction of the groups linking the various molecular fragments (e.g., ester, imine) have a strong influence on the mesomorphic properties. beilstein-journals.org

The flexible aliphatic spacers (often -(CH₂)nO-) and the terminal groups on the mesogenic arms are critical determinants of the liquid crystalline properties.

Flexible Spacers: The length of the alkyl spacer (n) significantly affects the thermal stability and the type of mesophase observed. nih.govmdpi.com A well-documented "odd-even effect" is often observed, where dimers and other oligomers with an odd number of atoms in the spacer have lower transition temperatures and different phase behaviors compared to those with an even number. mdpi.com The spacer provides molecular flexibility, which influences how the molecules pack and self-organize. nih.gov In trimers based on this compound, varying the spacer length from n=5 to n=12 has been shown to produce materials that all exhibit nematic phases over wide temperature ranges, some of which are stable at room temperature. researchgate.net

Terminal Groups: The polarity and polarizability of the terminal groups have a profound impact. nih.gov In studies comparing this compound trimers with different terminal groups on the biphenyl (B1667301) units (e.g., -CN, -F, and -H), the cyano-substituted series was found to exhibit the best liquid crystalline properties and the broadest nematic phase range. tandfonline.com The fluoro-substituted trimers showed enantiotropic nematic phases only for specific spacer lengths (n=6 and 8), while others were non-mesogenic. tandfonline.com This highlights the delicate balance between molecular shape, anisotropy, and intermolecular interactions governed by these terminal groups. tandfonline.comnih.gov

| Compound ID | Terminal Group (X) | Spacer Length (n) | Phase Transitions (°C) |

|---|---|---|---|

| CN-T5 | -CN | 5 | Cr 101.0 N 141.0 I |

| CN-T6 | -CN | 6 | Cr 91.0 N 134.0 I |

| CN-T8 | -CN | 8 | Cr 82.0 N 121.0 I |

| F-T6 | -F | 6 | Cr 84.8 N 91.4 I |

| F-T8 | -F | 8 | Cr 79.2 N 88.3 I |

| H-T10 | -H | 10 | Cr 91.0 (N 89.0) I |

Cr = Crystalline, N = Nematic, I = Isotropic. Parentheses indicate a monotropic (observed on cooling) phase.

A notable architecture derived from this compound is the "shuttlecock-shaped" liquid crystalline trimer. These materials are synthesized by coupling the central this compound core with a mesogenic arm containing an azobenzene (B91143) unit, specifically (E)-4-((4-((n-bromoalkyl)oxy)phenyl)diazenyl)benzonitrile. researchgate.netnih.gov The synthesis follows the established etherification protocol. researchgate.net

The resulting molecules, 2,3,4-tris[n-((4-(-cyanophenyl)diazenyl)phenoxy)alkyloxy]benzonitrile, are of significant interest because the three diazo groups enable photoswitching. researchgate.netnih.gov This photo-isomerization behavior makes them promising for applications in optical storage devices. nih.gov The unique geometry of these shuttlecock-shaped trimers plays a crucial role in determining their structure-property relationships and their potential as cost-effective alternatives to traditional liquid crystal materials. researchgate.netnih.gov

Synthesis of Benzonitrile-Based Schiff Bases and Related Metal Complexes

Schiff bases, characterized by an azomethine or imine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. semanticscholar.orgrsc.org This reaction is fundamental in creating ligands that can coordinate with metal ions to form stable metal complexes. researchgate.net

The synthesis of a Schiff base that incorporates a benzonitrile moiety can be approached in several ways. For instance, an aminobenzonitrile could be reacted with an aldehyde, or a benzaldehyde (B42025) derivative could be condensed with a primary amine. semanticscholar.org A relevant example from liquid crystal synthesis involves the condensation of 2-chloro-3-aminobenzoic acid with various 4-n-alkoxysalicylaldehydes in ethanol with a catalytic amount of acetic acid to yield a Schiff base intermediate. beilstein-journals.org

Once the Schiff base ligand is synthesized, it can be reacted with various metal salts (e.g., chlorides of Co(II), Ni(II), Cu(II)) in an alcoholic solvent to form the corresponding metal complexes. researchgate.netscirp.org The resulting complexes are characterized by techniques such as elemental analysis, IR spectroscopy (to confirm the coordination of the azomethine nitrogen), and magnetic susceptibility measurements. researchgate.netorientjchem.org The introduction of polar groups, such as the nitrile group, into the Schiff base structure can significantly influence the electronic and mesomorphic properties of the final metal complexes.

Applications of 2,3,4 Trihydroxybenzonitrile and Its Derivatives in Advanced Materials

Liquid Crystalline Materials Development

Derivatives of 2,3,4-trihydroxybenzonitrile have been successfully utilized to create novel liquid crystalline materials with unique properties. By functionalizing the hydroxyl groups, researchers have been able to synthesize complex molecules that exhibit desirable mesophase behaviors.

Formation of Fiber-Forming Room Temperature Nematic Phases

A notable achievement in the study of this compound-based liquid crystals is the synthesis of trimeric liquid crystals that exhibit nematic phases at room temperature. Current time information in Bangalore, IN. In one study, a this compound core was connected to three 4-cyanobiphenyl (B145940) units through flexible aliphatic spacers of varying lengths (n=5-12). Current time information in Bangalore, IN. These resulting trimers displayed wide-ranging nematic phases that were stable even at ambient temperatures. Current time information in Bangalore, IN. A significant finding was the suppression of smectic phases and the observation of unique fiber formation within the nematic phase for these low molecular mass materials. Current time information in Bangalore, IN. This characteristic is a significant step toward designing single-component room temperature nematic materials with unique properties for various applications. Current time information in Bangalore, IN. The nematic phase of some mixtures can even display ringed spherulitic textures. researchgate.net

Influence of Molecular Architecture on Mesophase Stability and Range

The molecular architecture of this compound derivatives plays a crucial role in determining their mesophase stability and temperature range. Research has shown that modifications to the terminal polar groups and the length of the flexible spacers can significantly influence the liquid crystalline behavior.

In a comparative study, the mesomorphic properties of this compound-based trimers with different terminal polar groups (fluoro-, hydrogen-, and cyano-substituted biphenyl (B1667301) units) were investigated. wikipedia.orgmdpi.com The synthesis involved the etherification of the respective 4-substituted-4'-(n-bromoalkane-1-yloxy)biphenyl with this compound. wikipedia.orgmdpi.com Characterization using polarizing optical microscopy (POM) and differential scanning calorimetry (DSC) revealed the formation of intercalated trimers in the nematic phase. wikipedia.org This research provides valuable insights into how terminal polar groups affect the liquid crystalline behavior in non-conventional molecular designs. wikipedia.org

The following table summarizes the effect of the spacer length on the phase transition temperatures of a series of 2,3,4-tris-[ω-(4-cyanobiphenyl-4'-yloxy)alk-1-yloxy]benzonitrile trimers.

| Spacer Length (n) | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |

| 5 | 85.2 | 110.5 | 25.3 |

| 6 | 78.6 | 105.3 | 26.7 |

| 7 | 75.1 | 101.2 | 26.1 |

| 8 | 70.4 | 98.7 | 28.3 |

| 9 | 68.2 | 95.4 | 27.2 |

| 10 | 65.8 | 92.1 | 26.3 |

| 11 | 63.5 | 89.8 | 26.3 |

| 12 | 61.2 | 87.5 | 26.3 |

Data sourced from studies on this compound-based liquid crystal trimers.

Optoelectronic Applications of Liquid Crystals

The unique properties of liquid crystals derived from this compound make them suitable for various optoelectronic applications. orientjchem.orgnih.govd-nb.info Their ability to self-assemble into ordered structures is particularly advantageous for creating functional layers in electronic devices. uninsubria.it

Shuttlecock-shaped liquid crystalline trimers synthesized from this compound have been investigated for their potential in optical storage devices. rsc.orgnih.gov These materials are created by coupling this compound with (E)-4-((4-((n-bromoalkyl)oxy)phenyl)diazenyl)benzonitrile. rsc.orgnih.gov The presence of three diazo groups in these trimers allows for the study of photo-isomerization effects, which is a key principle for optical data storage. rsc.orgnih.gov The geometry of these trimers is crucial in determining their structure-property relationships, and their ease of synthesis and processing makes them a cost-effective alternative to traditional liquid crystal materials for this application. rsc.orgnih.gov The development of functional materials for optical data storage is a rapidly growing field. mdpi.com

The alignment of this compound-based liquid crystals is desirable for in-plane charge conduction, suggesting their potential application as active layers in Organic Field-Effect Transistors (OFETs). Current time information in Bangalore, IN. OFETs are fundamental components in modern electronics, with applications ranging from sensors to data storage. The performance of an OFET is highly dependent on the charge-carrier mobility of the organic semiconductor used. The self-organizing nature of liquid crystals can lead to well-ordered molecular packing, which is beneficial for efficient charge transport. Current time information in Bangalore, IN. While specific studies on this compound derivatives in OFETs are still emerging, their inherent properties make them promising candidates for this technology.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Design

The molecular structure of this compound, possessing both hydroxyl and nitrile functional groups, suggests its potential as a versatile ligand in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands.

The hydroxyl groups of this compound can act as coordination sites for metal ions, similar to other polyphenol compounds. The nitrile group is also a known coordinating ligand in transition metal complexes. This dual functionality opens up the possibility of using this molecule to create novel MOFs with potentially interesting topologies and properties. For instance, functionalized benzonitriles have been explored in the synthesis of MOFs for various applications.

While, to date, specific research on the use of this compound as a primary ligand in the synthesis of MOFs is not extensively reported in the literature, its functional groups are analogous to those in ligands that have been successfully used to build MOFs. The vicinal hydroxyl groups could chelate to metal centers, and the nitrile group could coordinate to another metal center, potentially leading to the formation of multi-dimensional frameworks. This remains a promising and largely unexplored area for future research, with potential applications in gas storage, separation, and catalysis.

Ligand Design and Coordination Modes for Metal Complexation

The design of ligands is a cornerstone of coordination chemistry, enabling the creation of metal complexes with tailored electronic, magnetic, and reactive properties. The structure of this compound possesses distinct features that make it an excellent candidate for a chelating ligand. The three adjacent hydroxyl (-OH) groups, forming a pyrogallol-like arrangement, and the cyano (-CN) group provide multiple potential coordination sites.

The principle of Hard and Soft Acids and Bases (HSAB) is instructive in predicting the coordination behavior of this ligand. nih.gov The oxygen atoms of the hydroxyl groups are considered hard donors, showing a strong preference for hard metal ions like Fe(III), Cr(III), and other highly charged metal cations. nih.gov The nitrile group's nitrogen atom is a borderline or softer donor, capable of coordinating to softer metal ions such as Cu(I), Ag(I), and Pd(II). This dual-functionality allows for selective complexation based on the choice of metal ion.

The design of a ligand can profoundly influence the properties of the resulting metal complex, including its spin state and stability. mdpi.com For this compound, several coordination modes can be envisaged, depending on the reaction conditions and the nature of the metal center. The vicinal hydroxyl groups at the 2 and 3 (or 3 and 4) positions can deprotonate to form a bidentate chelate, creating a stable five-membered ring with a metal ion. This is a common and highly stable binding mode for catechol and pyrogallol-type ligands. Furthermore, the ligand could act as a bridging unit, with the hydroxyl groups coordinating to one metal center and the nitrile group binding to another, leading to the formation of coordination polymers or polynuclear complexes.

The potential coordination modes are influenced by steric and electronic factors. For instance, the coordination of bulky metal ions might favor binding to the less sterically hindered 3- and 4-hydroxyl groups. The electron-withdrawing nature of the nitrile group can also modulate the acidity of the phenolic protons and the electron density on the oxygen donors, thereby fine-tuning the ligand's coordination properties. mdpi.com

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Description | Potential Metal Ions |

| Monodentate | N (nitrile) | The nitrogen atom of the nitrile group coordinates to a single metal center. | Soft acids like Ag(I), Pd(II) |

| Bidentate Chelate | O, O (hydroxyls) | Two adjacent deprotonated hydroxyl groups (e.g., at C2 and C3) form a five-membered chelate ring with a metal ion. | Hard acids like Fe(III), Ti(IV), Al(III) |

| Tridentate Chelate | O, O, O (hydroxyls) | All three deprotonated hydroxyl groups coordinate to a single large metal ion. | Lanthanides, Actinides |

| Bridging Ligand | O, O and N | The hydroxyl groups bind to one metal center while the nitrile group coordinates to another, linking metal centers. | Various transition metals |

Photophysical Properties and Their Exploitation in Material Science

The interaction of molecules with light gives rise to a range of photophysical phenomena, such as absorption, fluorescence, and photo-isomerization. furman.edumdpi.com These properties are central to the development of materials for optical data storage, sensors, and light-responsive systems. Derivatives of this compound have been investigated for their unique photophysical behaviors, particularly in the realm of liquid crystals.

Investigation of Photo-Isomerization Effects in Liquid Crystals

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. The ability to control the alignment of LC molecules with external stimuli, such as light, is crucial for their application in displays and photonics. Photo-isomerization, a light-induced reversible change in molecular shape, is a powerful mechanism for achieving such control. conicet.gov.armdpi.com

Researchers have successfully used this compound as a central core to synthesize novel liquid crystalline trimers. researchgate.netresearchgate.net In a typical design, three mesogenic (liquid-crystal-forming) units, such as cyanobiphenyls, are attached to the three hydroxyl groups of the benzonitrile (B105546) core via flexible aliphatic spacers. researchgate.netresearchgate.net These tripod-shaped molecules have been shown to exhibit stable nematic phases over wide temperature ranges, including at room temperature. researchgate.net

To impart photo-responsive behavior, photochromic units like azobenzene (B91143) can be incorporated into the mesogenic arms of the trimers. Azobenzene undergoes a reversible trans-cis isomerization upon irradiation with UV and visible light. The elongated trans isomer is generally compatible with the ordered liquid crystalline phase, while the bent cis isomer acts as a defect, disrupting the mesophase structure.

Studies on such systems have demonstrated that the nematic phase of these materials can be almost completely and reversibly destroyed upon light irradiation. researchgate.net This photo-induced transition from an ordered nematic phase to a disordered isotropic liquid phase is a direct consequence of the trans-cis isomerization of the appended azobenzene units. This behavior makes these materials highly promising for applications in optical switching, data storage, and light-driven actuators. mdpi.com

Table 2: Liquid Crystal Trimers Based on this compound

| Trimer Structure | Mesogenic Arm | Linker | Observed Phase | Photo-responsive? |

| Trimer with Cyanobiphenyl Arms researchgate.net | 4-Cyanobiphenyl | Alkoxy chain (n=5-12) | Nematic | No |

| Trimer with Fluorobiphenyl Arms researchgate.net | 4-Fluorobiphenyl | Alkoxy chain | Nematic | No |

| Trimer with Azobenzene Arms researchgate.net | Azobenzene-based unit | Alkoxy chain | Nematic | Yes |

Assessment of Nonlinear Optical (NLO) Properties

Nonlinear optics (NLO) describes the behavior of light in materials where the polarization density responds nonlinearly to the electric field of the light, a phenomenon typically observed at high light intensities, such as those from lasers. wikipedia.org Materials with significant NLO properties are essential for technologies like frequency conversion, optical switching, and 3D imaging.

Organic molecules with large NLO responses often feature a π-conjugated system linking an electron-donating group (D) and an electron-accepting group (A). nih.gov This "D-π-A" architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a key origin of NLO activity.

The this compound scaffold is an intrinsically interesting platform for designing NLO materials. The hydroxyl groups are strong electron donors, while the nitrile group is a well-known electron acceptor. These are connected directly by the phenyl π-system, creating a D-π-A structure. The efficiency of such NLO chromophores is quantified by their hyperpolarizability (β for second-order effects, γ for third-order effects).

While direct experimental measurements on this compound itself are not widely reported, its structure suggests significant potential. Its NLO properties could be further enhanced through molecular engineering. For example, replacing the hydroxyl groups with stronger donors (e.g., dialkylamino groups) or extending the π-conjugation by incorporating stilbene (B7821643) or thiophene (B33073) units could lead to materials with substantially larger hyperpolarizability values. rsc.org Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of new molecular designs before their synthesis, guiding the development of high-performance NLO materials. nih.gov The promising NLO coefficients found in various organic systems suggest that derivatives of this compound could be valuable candidates for future optoelectronic applications. frontiersin.org

Table 3: Molecular Features for NLO Activity in this compound Derivatives

| Feature | Role in NLO Activity | Example in this compound | Potential Enhancement |

| Electron Donor (D) | Provides electron density to the π-system. | -OH groups | Replace with -NR₂, -OR groups |

| π-Conjugated Bridge | Facilitates charge transfer from donor to acceptor. | Benzene (B151609) ring | Extend with vinyl, ethynyl, or aromatic spacers |

| Electron Acceptor (A) | Pulls electron density from the π-system. | -CN (nitrile) group | Replace with -NO₂, -SO₂CF₃ groups |

| Acentric Structure | A non-centrosymmetric arrangement in the solid state is required for second-order NLO effects (e.g., SHG). | Dependent on crystal packing | Control of crystallization, use of chiral centers |

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Materials Design and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with materials science is creating a new paradigm for the design and discovery of novel materials, a trend from which the study of 2,3,4-Trihydroxybenzonitrile can greatly benefit. mdpi.com This data-driven approach can drastically reduce the time and cost associated with traditional trial-and-error experimentation. mdpi.com

ML models, particularly deep learning algorithms, are becoming crucial tools for predicting material properties. rsc.org For a compound like this compound, these models could be trained on large datasets encompassing structural information and experimentally determined properties of various benzonitrile (B105546) derivatives. The goal is to establish robust structure-property relationships that allow for the rapid virtual screening of new candidate molecules. researchgate.net By inputting the molecular structure of a hypothetical this compound derivative, an ML model could predict its physical, chemical, and electronic properties, such as liquid crystalline behavior, thermal stability, or electronic characteristics. researchgate.net

Furthermore, AI can assist in planning the synthesis of these newly designed molecules. youtube.com By analyzing vast databases of chemical reactions, AI tools can predict viable synthetic pathways, suggest necessary precursors, and even optimize reaction conditions. youtube.com This integration of AI from initial design to synthesis planning creates a closed-loop, autonomous system for materials development, accelerating the innovation cycle for materials based on the this compound scaffold. mdpi.com

Advanced Multi-scale Modeling and Simulation for Structure-Property Relationship Prediction

Computational chemistry provides powerful tools for understanding the properties of molecules at a fundamental level. mdpi.com For this compound, advanced multi-scale modeling and simulation techniques are crucial for elucidating complex structure-property relationships that are difficult to probe experimentally. These methods bridge the gap between the atomic scale and the macroscopic properties of a material.

At the most fundamental level, Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular geometry, and spectroscopic properties of this compound. weizmann.ac.il These quantum mechanical calculations can provide insights into the molecule's reactivity, stability, and intermolecular interactions, which are essential for understanding its behavior in larger systems.

Molecular Dynamics (MD) simulations can then use the information from DFT calculations to model the behavior of a large ensemble of this compound molecules over time. This allows researchers to predict bulk properties such as melting points, viscosity, and the formation of self-assembled structures like liquid crystals. researchgate.net By simulating how the molecules interact and organize themselves, researchers can understand the driving forces behind observed phase behaviors. For example, simulations could reveal how the specific arrangement of hydroxyl and nitrile groups on the benzene (B151609) ring influences the stability and temperature range of a nematic liquid crystal phase. researchgate.net

Multi-scale modeling combines these different levels of theory. Information from the quantum mechanical level (DFT) is used to parameterize classical force fields for large-scale MD simulations. The results from the MD simulations can then be fed into continuum models to predict the performance of a device or material on a macroscopic scale. This hierarchical approach enables a comprehensive understanding, from the electronic behavior of a single molecule to the functional properties of a final material, facilitating a more rational and targeted design of new this compound-based materials.

Application of Green Chemistry Principles in the Synthesis of Benzonitrile Derivatives

The synthesis of specialty chemicals, including derivatives of this compound, is increasingly being guided by the principles of green chemistry. core.ac.uk The goal is to develop chemical processes that are more environmentally benign, safer, and more efficient in their use of resources. acs.org

Key areas of focus in the green synthesis of benzonitrile derivatives include the use of less hazardous reagents, alternative solvents, and innovative catalysts. core.ac.uk For example, traditional cyanation methods often involve toxic cyanide sources. Research is moving towards greener alternatives, such as using potassium ferrocyanide, which is less toxic, in palladium-catalyzed cyanation reactions. acs.org

The choice of solvent is another critical factor, as solvents often constitute the largest portion of waste in a chemical process. acs.org Efforts are being made to replace volatile organic compounds with greener alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids. researchgate.netrepec.org For instance, a method for synthesizing benzothioamide derivatives from benzonitriles has been developed using sulfur-containing ionic liquids in supercritical CO2, eliminating the need for organic solvents. researchgate.net Another approach uses an eco-friendly ethanol-water medium for the synthesis of indazole derivatives from benzonitriles, employing ultrasound irradiation to enhance the reaction. repec.org

Catalysis is at the heart of green chemistry, offering pathways to increase reaction efficiency and reduce waste. rsc.org The development of recoverable and reusable catalysts is a key objective. Ionic liquid-supported nano-metal catalysts have been shown to be highly active and recoverable in the synthesis of benzamidine (B55565) derivatives from benzonitriles. google.com Similarly, a chitosan-supported magnetic ionic liquid has been used for the efficient conversion of benzaldehyde (B42025) to benzonitrile, with the catalyst being easily separated and recycled. rsc.org

These green chemistry approaches, already being applied to various benzonitrile derivatives, provide a clear roadmap for developing sustainable synthetic routes to this compound and its functionalized analogues. By prioritizing atom economy, reducing waste, and minimizing the use of hazardous substances, future syntheses will be both economically and environmentally superior. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,4-Trihydroxybenzonitrile, and how can purity be optimized?

- Methodology : Start with hydroxylation and nitrile functionalization of a benzene precursor. For example, nitrile groups can be introduced via Rosenmund-von Braun reaction using CuCN on brominated intermediates. Purity optimization involves recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) and characterization via HPLC (≥95% purity threshold) .

- Key Data : CAS RN 15258-56-7 (C₇H₅NO₃) confirms identity . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm via FT-IR for -CN stretch (~2230 cm⁻¹) .

Q. How should researchers characterize this compound’s stability under varying pH conditions?

- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) at 25°C and 40°C. Use LC-MS/MS to track degradation products over 30 days. Compare with structurally similar compounds (e.g., 2,3,4-Trihydroxybenzoic acid ) to infer reactivity trends.

- Data Interpretation : Degradation peaks in acidic/basic conditions may indicate hydrolysis of the nitrile group to carboxylic acid .

Q. What analytical techniques are critical for validating this compound’s structure?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve hydroxyl protons (δ 9–12 ppm) and aromatic carbons.

- Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻ at m/z 152.0353) .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (C: 55.63%, H: 3.33%, N: 9.27%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across solvents?

- Methodology : Perform iterative solubility testing in DMSO, ethanol, and water using UV-Vis spectroscopy (λmax ~270 nm). Cross-validate with computational models (e.g., COSMO-RS) to predict solvent interactions. Note that hydroxyl groups may enhance solubility in polar solvents, while the nitrile group reduces it .

- Case Study : Analogous compounds like 2,3,4-Trihydroxybenzaldehyde show higher aqueous solubility due to aldehyde hydration . For the nitrile derivative, prioritize DMSO for stock solutions.

Q. What experimental designs are suitable for studying its role in supramolecular self-assembly?

- Methodology :

- Dynamic Light Scattering (DLS) : Monitor aggregate formation in aqueous solutions.

- X-ray Crystallography : Co-crystallize with metal ions (e.g., Fe³⁺) to assess coordination preferences.

- Hypothesis Framework : Adopt decentralized approaches (e.g., iterative cycles of synthesis and characterization) to explore emergent properties without preconceived assumptions .

Q. How can researchers analyze conflicting bioactivity data in cellular assays?

- Methodology :

- Dose-Response Curves : Test concentrations from 1 nM–100 μM in triplicate. Use positive controls (e.g., ascorbic acid for antioxidant assays).

- Contradiction Analysis : Apply qualitative research principles (e.g., triangulation via orthogonal assays like ROS detection and gene expression profiling) .

- Statistical Validation : Use ANOVA with post-hoc tests to distinguish artifacts (e.g., solvent cytotoxicity) from true bioactivity .

Q. What strategies identify degradation pathways under UV exposure?

- Methodology : Expose solid and dissolved samples to UV-C (254 nm) for 24–72 hours. Analyze via:

- LC-MS/MS : Identify photo-oxidation products (e.g., quinone formation from hydroxyl groups).

- EPR Spectroscopy : Detect free radical intermediates .

- Reference Data : Compare with 2,3,4-Trihydroxybenzoic acid’s photodegradation profile to infer nitrile-specific pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.